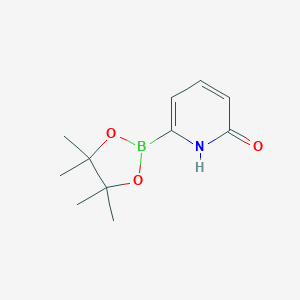
6-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one, also known as TMP, is a boron-containing heterocyclic compound that has been studied extensively in recent years. It has a variety of applications in organic synthesis, pharmaceuticals, and materials science. It is a versatile building block for a range of organic compounds, and its unique structure makes it an attractive target for researchers in many fields. TMP has a wide range of biological activities, including antiviral, anti-inflammatory, and antifungal properties. It has been used as a drug delivery system, and its ability to form stable complexes with metal ions has made it useful in the development of new materials.
科学的研究の応用
1. ヒアルロン酸の擬塑性強化 この化合物は、臨床および生物医学研究で広く使用されている物質であるヒアルロン酸 (HA) の化学修飾に使用されてきました . この化合物を用いてプロピルアミンとブチルアミンをHAにグラフトすることにより、HAの擬塑性を強化でき、これは注射性と積層造形に不可欠です .
インダゾール誘導体の合成
1H-インダゾール誘導体の重要な中間体であるtert-ブチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インダゾール-1-カルボン酸塩は、この化合物を用いて合成できます . インダゾール誘導体は、抗癌、抗ウイルス、抗菌、抗原虫、抗精神病、抗炎症、鎮痛、放射線増感効果など、さまざまな生物活性があることが報告されています . また、殺虫、除草、光電気活性など、農業、エネルギー、その他の分野でも用途があります .
結晶構造解析
この化合物は、結晶構造の研究に使用できます。 たとえば、tert-ブチル-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インダゾール-1-カルボン酸塩の構造は、フーリエ変換赤外分光法 (FTIR)、核磁気共鳴 (NMR) 分光法、質量分析法 (MS)、および単結晶X線回折 (XRD) によって確認されました .
密度汎関数理論 (DFT) 研究
この化合物は、DFT研究で使用して、標題化合物の物理化学的特徴を明らかにすることができます。 DFTを通して、分子静電ポテンシャルとフロンティア分子軌道を調査することができます .
作用機序
Target of Action
Boronic esters, including this compound, are generally used as reagents in organic synthesis . They are particularly known for their role in the Suzuki-Miyaura coupling reaction , a widely-used method for forming carbon-carbon bonds .
Mode of Action
In the context of the Suzuki-Miyaura coupling reaction, the 6-Hydroxypyridine-2-boronic acid pinacol ester would interact with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the boronic ester transfers the organic group from boron to palladium .
Biochemical Pathways
In the context of organic synthesis, it plays a crucial role in the formation of carbon-carbon bonds via the suzuki-miyaura coupling reaction .
Pharmacokinetics
It’s important to note that boronic esters, in general, are known for their stability . They are usually bench stable, easy to purify, and often commercially available .
Result of Action
The primary result of the action of 6-Hydroxypyridine-2-boronic acid pinacol ester is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is a cornerstone of organic synthesis and is used to create a wide variety of complex organic compounds .
Action Environment
The efficacy and stability of 6-Hydroxypyridine-2-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base . Additionally, the reaction is typically performed in a polar solvent . The stability of boronic esters can also be affected by pH, with some boronic esters known to undergo accelerated hydrolysis at physiological pH .
特性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(14)13-8/h5-7H,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKJTADNAAPSQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590552 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-04-9 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

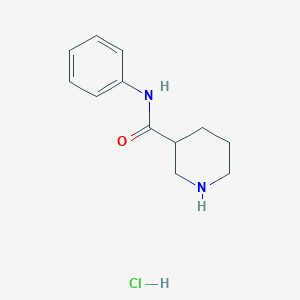



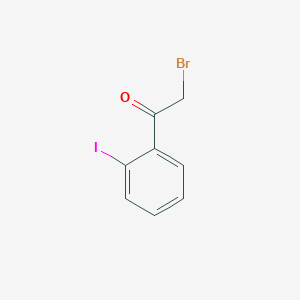
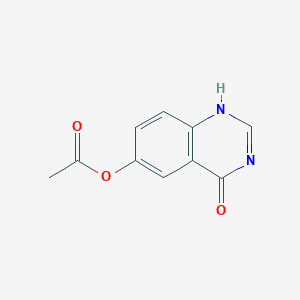
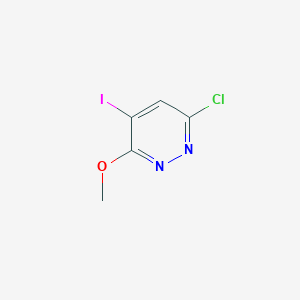
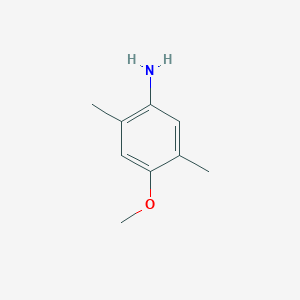
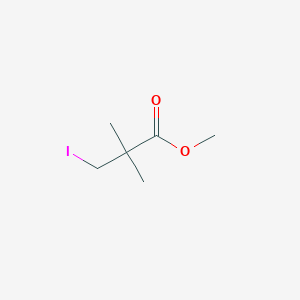
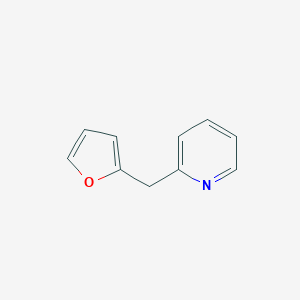

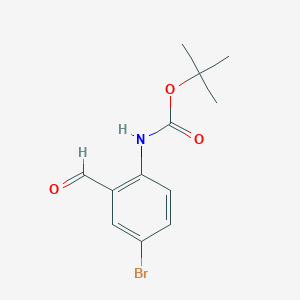
![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)
